molecular formula C21H26N6O B12157352 N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B12157352
M. Wt: 378.5 g/mol
InChI Key: KMHGJIMONPEQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole moiety, a pyrimidine ring, and a piperidine carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the propyl chain.

    Piperidine Ring Formation: The piperidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

    Coupling: The benzimidazole derivative is coupled with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Assembly: The pyrimidine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially altering its electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could lead to partially hydrogenated pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has shown potential as an enzyme inhibitor. It can interact with various biological targets, influencing biochemical pathways.

Medicine

In medicine, this compound is being explored for its therapeutic potential. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole and pyrimidine rings can form hydrogen bonds and hydrophobic interactions with target proteins, altering their function. This can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
  • N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxylate
  • N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1-(pyrimidin-2-yl)piperidine-3-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of both benzimidazole and pyrimidine rings in a single molecule provides a versatile scaffold for chemical modifications and biological interactions. This makes it distinct from other similar compounds, which may lack one of these key features.

Properties

Molecular Formula

C21H26N6O

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(1-methylbenzimidazol-2-yl)propyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide

InChI

InChI=1S/C21H26N6O/c1-26-18-9-3-2-8-17(18)25-19(26)10-4-11-22-20(28)16-7-5-14-27(15-16)21-23-12-6-13-24-21/h2-3,6,8-9,12-13,16H,4-5,7,10-11,14-15H2,1H3,(H,22,28)

InChI Key

KMHGJIMONPEQBK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCN(C3)C4=NC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.